1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Overview
Description
Scientific Research Applications
Biokinetics and Metabolism
Studies have explored the metabolic pathways and biokinetics of various compounds with structures similar to 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol. For instance, research on flavan-3-ols, a class of polyphenols, has shown the importance of studying the metabolic fate of such compounds in humans. These studies reveal that parent compounds, conjugates, and microbial metabolites of these substances can be determined in plasma, urine, and feces, highlighting the complex metabolism and the role of gut microbiota in the breakdown of such compounds (Wiese et al., 2015).
Pharmacokinetics of Novel Compounds
Research on novel boron-containing antibiotics, which bear structural similarities to this compound, sheds light on the importance of understanding the disposition and metabolism of new therapeutic agents. Studies provide insights into how these compounds are distributed, metabolized, and excreted in the human body, emphasizing the need for comprehensive pharmacokinetic studies to ensure safety and efficacy (Bowers et al., 2013).
Role in Neurological Conditions
Certain compounds structurally related to this compound have been studied for their impact on neurological conditions. For instance, research on Gabapentin, a GABA analogue, has revealed its potential as an antiepileptic drug, indicating the relevance of such compounds in managing severe partial and generalized epilepsies. This points to the potential neurological applications of structurally related compounds and the need for further exploration in this area (Crawford et al., 1987).
Diagnostic Applications
Compounds similar to this compound have been studied for their diagnostic applications. For example, the development and evaluation of radiotracers for assessing inflammation and neurological conditions highlight the potential of these compounds in diagnostic imaging and the understanding of disease mechanisms. These studies underscore the importance of such compounds in enhancing diagnostic accuracy and providing insights into disease pathophysiology (Brier et al., 2022).
Mechanism of Action
Target of Action
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 protein, a subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals to the brain.
Mode of Action
Gabapentin binds with high affinity to the α2δ-1 protein . This binding decreases the activity of a subset of calcium channels, reducing the release of excitatory neurotransmitters and thus dampening the transmission of pain signals .
Biochemical Pathways
Instead, it acts by modulating the activity of calcium channels, which play a key role in neurotransmission .
Pharmacokinetics
Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter . Its bioavailability ranges from 27% to 60%, inversely proportional to the dose . The elimination half-life of Gabapentin is approximately 5 to 7 hours .
Result of Action
The binding of Gabapentin to the α2δ-1 protein leads to a decrease in the activity of certain calcium channels, resulting in reduced neurotransmission . This can alleviate symptoms of conditions such as partial seizures and neuropathic pain . It should be noted that the effectiveness of gabapentin can vary among individuals .
Action Environment
The action of Gabapentin can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be impacted by kidney function, with lower doses recommended for those with kidney disease .
Properties
IUPAC Name |
1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEPBUWCCOZURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2(CN)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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